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Compound of Interest

(5-Bromopyridin-3-yl)methanol
Compound Name:
hydrochloride

Cat. No.: B1290504

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and professionals in drug development on the synthesis of (5-Bromopyridin-3-yl)methanol
hydrochloride. This document outlines the primary synthetic pathways, provides detailed
experimental protocols, and presents key quantitative data in a structured format.

Introduction

(5-Bromopyridin-3-yl)methanol and its hydrochloride salt are valuable building blocks in
medicinal chemistry and organic synthesis. The presence of the bromine atom and the
hydroxymethyl group on the pyridine ring allows for a variety of subsequent chemical
modifications, making it a versatile intermediate in the synthesis of complex molecules and
active pharmaceutical ingredients. This guide details the efficient synthesis of (5-
Bromopyridin-3-yl)methanol hydrochloride, primarily focusing on the reduction of 5-
bromonicotinic acid derivatives.

Synthetic Pathways

The synthesis of (5-Bromopyridin-3-yl)methanol hydrochloride can be achieved through a
multi-step process commencing from readily available starting materials. The core of the
synthesis involves the reduction of a carbonyl group at the 3-position of the 5-bromopyridine
scaffold. Two primary routes are presented here:
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e Route 1: This pathway involves the bromination of nicotinic acid to produce 5-bromonicotinic
acid, followed by its reduction to (5-Bromopyridin-3-yl)methanol. The alcohol is then

converted to its hydrochloride salt.

e Route 2: An alternative and often preferred pathway begins with the reduction of a 5-
bromonicotinic acid derivative, such as 5-bromo-3-pyridinecarboxaldehyde, to the

corresponding alcohol, followed by salt formation.

This guide will focus on a combination of these routes, starting with the synthesis of 5-
bromonicotinic acid, its conversion to an intermediate that is readily reduced, and the final
steps to obtain the target hydrochloride salt.

Route 1: From Nicotinic Acid Route 2: From 5-Bromo-3-pyridinecarboxaldehyde
Nicotinic Acid 5-Bromo-3-pyridinecarboxaldehyde
%romination %eduction
5-Bromonicotinic Acid (5-Bromopyridin-3-yl)methanol
%eduction i—ml addition
(5-Bromopyridin-3-yl)methanol (5-Bromopyridin-3-yl)methanol HCI

&CI addition

(5-Bromopyridin-3-yl)methanol HCI
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Caption: Overview of synthetic routes to (5-Bromopyridin-3-yl)methanol hydrochloride.
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Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the
synthesis of (5-Bromopyridin-3-yl)methanol hydrochloride.

Synthesis of 5-Bromonicotinic Acid

The synthesis of 5-bromonicotinic acid can be achieved by the direct bromination of nicotinic
acid.

Reaction Scheme: Nicotinic Acid + Brz (in the presence of a Lewis acid) — 5-Bromonicotinic
Acid

Experimental Procedure: To a mixture of nicotinic acid (50 g, 0.406 mol), thionyl chloride (70
ml, 0.96 mol), and powdered iron (1 g, 2%) at 70°C, bromine (40 ml, 0.78 mol) is added
dropwise over 2 hours with stirring.[1] The reaction mixture is then refluxed for 6 hours.[1] After
cooling, excess bromine and thionyl chloride are removed by distillation. The residue is
carefully hydrolyzed with chilled water, and the resulting solution is treated with activated
carbon and filtered. The pH of the filtrate is adjusted to 2.5-3.0 with a 30% sodium hydroxide
solution to precipitate the product.[2] The solid is collected by filtration, washed with cold water,
and dried. The crude product can be recrystallized from isopropy! alcohol to yield pure 5-
bromonicotinic acid.[1]

Synthesis of (5-Bromopyridin-3-yl)methanol

This protocol details the reduction of 5-bromo-3-pyridinecarboxaldehyde, a derivative of 5-
bromonicotinic acid.

Click to download full resolution via product page

Caption: Experimental workflow for the reduction of 5-bromo-3-pyridinecarboxaldehyde.
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Experimental Procedure: A suspension of 5-bromo-3-pyridinecarboxaldehyde (10.0 g, 53.7
mmol) in methanol (100 mL) is cooled to 0°C in an ice bath.[3] Sodium borohydride (2.2 g, 59.1
mmol) is added portion-wise to the stirred suspension, maintaining the temperature at 0°C.[3]
The reaction mixture is stirred at this temperature for 1 hour.[3] After completion of the reaction,
it is quenched by the slow addition of water (5.0 mL).[3] The solvents are then removed under
reduced pressure. The resulting residue, a light yellowish oil, is redissolved in ethyl acetate and
washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and
concentrated in vacuo to afford (5-Bromopyridin-3-yl)methanol as a colorless oil.[3]

Synthesis of (5-Bromopyridin-3-yl)methanol
hydrochloride

Experimental Procedure: (5-Bromopyridin-3-yl)methanol is dissolved in a suitable anhydrous
solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrogen chloride (gas or a solution
in a compatible solvent like diethyl ether) is then added dropwise with stirring at 0°C until the
precipitation of the hydrochloride salt is complete. The resulting solid is collected by filtration,
washed with cold anhydrous solvent, and dried under vacuum to yield (5-Bromopyridin-3-
yl)methanol hydrochloride.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of (5-Bromopyridin-
3-yl)methanol from 5-bromo-3-pyridinecarboxaldehyde.
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Parameter Value Reference
) ] 5-Bromo-3-
Starting Material . [3]
pyridinecarboxaldehyde
Mass of Starting Material 10.0g [3]
Moles of Starting Material 53.7 mmol [3]

Reducing Agent

Sodium Borohydride (NaBHa4)

[3]

Mass of Reducing Agent

2249

[3]

Moles of Reducing Agent

59.1 mmol

[3]

Solvent

Methanol (MeOH)

[3]

Volume of Solvent 100 mL [3]
Reaction Temperature 0°C [3]
Reaction Time 1 hour [3]

Product (5-Bromopyridin-3-yl)methanol [3]

Product Mass 969 [3]

Yield 95% [3]

Appearance Colorless oil [3]
Conclusion

This technical guide provides a detailed and practical overview of the synthesis of (5-

Bromopyridin-3-yl)methanol hydrochloride. The described protocols, particularly the high-

yielding reduction of 5-bromo-3-pyridinecarboxaldehyde, offer an efficient and reliable method

for obtaining this important synthetic intermediate. The structured presentation of quantitative

data and the visualization of the experimental workflow are intended to facilitate the successful

implementation of this synthesis in a laboratory setting for researchers and professionals in the

field of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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